molecular formula C8H9FN2O B1403145 3-amino-5-fluoro-N-methylbenzamide CAS No. 1332300-70-5

3-amino-5-fluoro-N-methylbenzamide

Cat. No.: B1403145
CAS No.: 1332300-70-5
M. Wt: 168.17 g/mol
InChI Key: HVHMGMPBJYBHRY-UHFFFAOYSA-N
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Description

3-amino-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzamide, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-fluoro-N-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-amino-5-fluoroaniline is then reacted with methyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-amino-5-fluoro-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-fluoro-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-fluoro-N-methylbenzamide
  • 4-amino-2-fluoro-N-methylbenzamide

Comparison

3-amino-5-fluoro-N-methylbenzamide is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets compared to its isomers. For example, the 4-amino-3-fluoro-N-methylbenzamide has the amino group at the 4-position, which may result in different binding affinities and biological activities.

Biological Activity

3-Amino-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8_8H9_9FN2_2O. It is a derivative of benzamide, characterized by an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group attached to the nitrogen atom of the amide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.

The synthesis of this compound typically involves several steps:

  • Nitration : 3-fluoroaniline is nitrated to introduce a nitro group at the 5-position.
  • Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
  • Amidation : The resulting compound is reacted with methyl isocyanate to form this compound.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. Its mechanism may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation : Acting as modulators for various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound inhibited growth in breast (T-47D), leukemia (SR), melanoma (SK-MEL-5), and colon (HCT-116) cancer cell lines with inhibition percentages ranging from 81% to over 90% .
Cell Line% Inhibition
T-47D (Breast)90.47%
SR (Leukemia)81.58%
SK-MEL-5 (Melanoma)84.32%
HCT-116 (Colon)84.83%

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, notably alkaline phosphatase (ALP). In studies, it showed promising IC50_{50} values indicating its potential as an enzyme inhibitor:

EnzymeIC50_{50} (µM)
Alkaline Phosphatase0.420 ± 0.012

These results suggest that this compound could be a valuable lead compound for developing new therapeutic agents targeting cancer and other diseases.

Case Studies

  • Study on Anticancer Properties : A research article reported that derivatives of benzamide, including this compound, were tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The findings highlighted its effectiveness in inhibiting cell growth across multiple cancer types, suggesting its broad-spectrum anticancer potential .
  • Mechanistic Insights : Another study explored the interaction of this compound with G protein-coupled receptors (GPCRs), demonstrating its role as an allosteric modulator which could enhance or inhibit receptor activity depending on the cellular context .

Properties

IUPAC Name

3-amino-5-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHMGMPBJYBHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a roundbottom flask charged with 3-fluoro-N-methyl-5-nitrobenzamide (961 mg, 4.85 mmol) was added EtOH (16 mL). The resulting suspension was thoroughly purged with nitrogen prior to the addition of 10% Pd/C (43 mg, 0.485 mmol). The reaction mixture was purged with H2 (g), then stirred under 1 atm. H2 balloon at RT. After 2 d, the reaction mixture was filtered through Celite® (diatomaceous earth) with the aid of EtOH and the filtrate was dried under reduced pressure to afford 3-amino-5-fluoro-N-methylbenzamide (825 mg, 4.91 mmol, 100%).
Quantity
961 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mg
Type
catalyst
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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